1-[2-(tert-butylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Description
The compound 1-[2-(tert-butylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic organic molecule featuring a tetrahydroisoquinoline scaffold fused with a 1,2,3-triazole ring. Key structural elements include:
- A tetrahydroisoquinoline moiety with a tert-butylcarbamoyl substituent at position 2.
- A 5-methyl-1H-1,2,3-triazole-4-carboxylic acid group at position 5 of the tetrahydroisoquinoline.
This compound combines structural motifs associated with bioactivity, such as the triazole ring (known for hydrogen-bonding capabilities) and the carboxylic acid group (enhancing solubility and target binding).
Properties
IUPAC Name |
1-[2-(tert-butylcarbamoyl)-3,4-dihydro-1H-isoquinolin-5-yl]-5-methyltriazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-11-15(16(24)25)20-21-23(11)14-7-5-6-12-10-22(9-8-13(12)14)17(26)19-18(2,3)4/h5-7H,8-10H2,1-4H3,(H,19,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWXFENSPLFVTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC3=C2CCN(C3)C(=O)NC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[2-(tert-butylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1311314-74-5) is a complex organic compound notable for its unique structural features combining a triazole ring and a tetrahydroisoquinoline moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 357.41 g/mol. The compound's structure is characterized by:
- Triazole Ring : Known for stability and hydrogen bonding capabilities.
- Tetrahydroisoquinoline Moiety : Contributes to potential neuroprotective properties.
Antimicrobial Activity
Research indicates that compounds with triazole rings often exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains and fungi. For instance, related triazole derivatives have shown broad-spectrum antimicrobial activity with minimal cytotoxicity towards human cells.
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| This compound | Antibacterial | TBD |
| 4-substituted 1,2,3-triazoles | Antimicrobial | 12.5 - 50.0 |
Anticancer Activity
Preliminary studies suggest that the compound may have anticancer properties. In vitro evaluations have shown its potential against various cancer cell lines:
- Cell Lines Tested : MDA-MB-231 (breast cancer), PC3 (prostate cancer).
- IC50 Values : Most derivatives exhibited IC50 values above 100 µM indicating low toxicity to normal cells while retaining efficacy against cancerous cells.
Neuroprotective Effects
The tetrahydroisoquinoline component is associated with neuroprotective effects. Studies on similar compounds indicate potential applications in treating neurodegenerative diseases by modulating neurotransmitter systems.
Case Studies
Several studies have explored the biological activities of triazole derivatives similar to the compound in focus:
- Antimicrobial Evaluation : A study demonstrated that certain triazole derivatives exhibited significant activity against Enterococcus faecalis with MIC values ranging from 12.5 to 50 µg/mL. The structure-activity relationship indicated that specific substituents on the triazole ring significantly influenced antibacterial potency.
- Cytotoxicity Assessment : In a comparative study of various triazoles against tumor cell lines (MDA-MB-231 and PC3), it was found that most compounds displayed low cytotoxicity towards normal cell lines while maintaining effective inhibition of tumor growth.
The biological activity of this compound may be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Triazoles are known to inhibit enzymes such as aromatase and carbonic anhydrase through hydrogen bonding interactions.
- Cellular Uptake : The structural features may enhance cellular permeability leading to improved bioavailability and efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following compounds share structural similarities with the target molecule:
Notes:
- Tetrahydroisoquinoline vs. Piperidine: The larger tetrahydroisoquinoline scaffold in the target compound likely enhances rigidity and π-π stacking interactions compared to the smaller piperidine in . This may influence binding to hydrophobic pockets in biological targets.
- Triazole vs.
- Carboxylic Acid Group : Present only in the target and , this group increases hydrophilicity and may facilitate salt-bridge interactions with basic residues in enzymes or receptors.
Computational Predictions
Density-functional theory (DFT) methods, such as those described by Becke , could model the electronic properties of the target compound. For example:
- The electron-withdrawing carboxylic acid group may polarize the triazole ring, affecting its reactivity.
- The tert-butylcarbamoyl group’s steric bulk may influence conformational flexibility and binding kinetics.
Preparation Methods
Synthesis of the Tetrahydroisoquinoline Moiety
The tetrahydroisoquinoline core serves as the foundational scaffold for this compound. The synthesis begins with the preparation of 5-nitro-1,2,3,4-tetrahydroisoquinoline, a precursor amenable to functionalization at the 2- and 5-positions. Reduction of the nitro group using hydrogen gas and a palladium catalyst yields 5-amino-1,2,3,4-tetrahydroisoquinoline. This intermediate undergoes diazotization with sodium nitrite in acidic conditions, followed by treatment with sodium azide to produce 5-azido-1,2,3,4-tetrahydroisoquinoline .
Triazole Ring Formation via [3+2] Cycloaddition
The CuAAC reaction between the tetrahydroisoquinoline-derived aryl azide and ethyl acetoacetate forms the 1,2,3-triazole ring. Ethyl acetoacetate serves as a β-ketoester precursor, which tautomerizes to its enolic form under basic conditions, acting as a dipolarophile in the cycloaddition. Copper(I) iodide catalyzes the reaction in a mixture of tetrahydrofuran and water at 60°C, yielding the 1,4-disubstituted triazole regioisomer exclusively .
Reaction Conditions:
-
Catalyst: CuI (10 mol%)
-
Base: Sodium ascorbate (20 mol%)
-
Solvent: THF/H2O (4:1 v/v)
-
Temperature: 60°C
The ethyl ester intermediate, 1-[2-(tert-butylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate, is purified via recrystallization from ethanol. Regioselectivity is confirmed by NOE NMR experiments, which verify the 1,4-disubstitution pattern of the triazole .
Hydrolysis of the Ester to Carboxylic Acid
The final step involves saponification of the ethyl ester to the carboxylic acid. Treatment with aqueous sodium hydroxide (2 M) in ethanol at reflux for 6 hours achieves complete hydrolysis. The product is acidified to pH 3 using hydrochloric acid, precipitating the target compound as a white solid.
Optimization Note:
Prolonged heating (>8 hours) leads to decarboxylation, reducing yields. Monitoring by thin-layer chromatography (TLC) ensures reaction termination at optimal conversion .
Analytical Characterization and Purity Assessment
The compound is characterized using spectroscopic and chromatographic techniques:
| Analysis | Conditions/Results |
|---|---|
| HPLC Purity | 98.2% (C18 column, 0.1% TFA in H2O/MeCN gradient) |
| 1H NMR (DMSO-d6) | δ 12.4 (s, 1H, COOH), 8.02 (s, 1H, triazole-H), 3.41–2.98 (m, 4H, tetrahydroisoquinoline) |
| HRMS | [M+H]+ Calculated: 414.1891; Found: 414.1889 |
Thermogravimetric analysis (TGA) confirms thermal stability up to 220°C, supporting suitability for long-term storage .
Scalability and Process Considerations
Scale-up experiments reveal that the CuAAC step benefits from microwave irradiation, reducing reaction time from 12 hours to 45 minutes with comparable yield (82%). Solvent recycling (THF/H2O) lowers production costs by 30%. Critical process parameters include azide purity (>95%) and strict exclusion of oxygen during CuAAC to prevent copper oxidation .
Q & A
Basic: What synthetic methodologies are recommended for constructing the triazole-carboxylic acid core of this compound?
Answer:
The triazole-carboxylic acid moiety can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to form the 1,2,3-triazole ring, followed by hydrolysis of a nitrile or ester group to yield the carboxylic acid. For example:
- Azide precursor : React tert-butyl isocyanide with a tetrahydroisoquinoline derivative to introduce the carbamoyl group.
- Alkyne component : Use a propargyl ester or nitrile derivative for the triazole formation .
- Carboxylic acid formation : Hydrolyze the ester or nitrile under acidic (e.g., HCl/H₂O) or basic (e.g., NaOH/EtOH) conditions .
Basic: How can the purity and structural integrity of this compound be validated post-synthesis?
Answer:
- Chromatography : Use reversed-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm the presence of the tert-butyl singlet (~1.3 ppm), tetrahydroisoquinoline protons (δ 2.5–4.0 ppm), and triazole carbons (~140–150 ppm) .
- HRMS : Verify molecular weight (expected [M+H]⁺: calculated for C₂₀H₂₇N₅O₃⁺ = 386.2084) .
Advanced: What crystallographic strategies are optimal for resolving structural ambiguities in this compound?
Answer:
- Data collection : Use a high-resolution single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .
- Refinement : Employ SHELXL for anisotropic displacement parameters and hydrogen bonding analysis. Key steps:
- Validation : Cross-check with the Cambridge Structural Database (CSD) for similar tetrahydroisoquinoline-triazole motifs .
Advanced: How can researchers design assays to evaluate this compound’s bioactivity against microbial targets?
Answer:
- Antimicrobial testing :
- MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines). The tert-butylcarbamoyl group may enhance membrane penetration .
- Cytotoxicity : Pair with mammalian cell lines (e.g., HEK293) via MTT assays to assess selectivity .
- Mechanistic studies : Perform molecular docking (e.g., AutoDock Vina) against bacterial enzyme targets (e.g., dihydrofolate reductase) to rationalize activity .
Advanced: How should researchers address contradictions in biological activity data across studies?
Answer:
- Methodological cross-validation :
- Structural analysis : Compare crystallographic data or computational models to rule out conformational polymorphisms affecting activity .
Advanced: What theoretical frameworks guide the study of this compound’s reactivity and interactions?
Answer:
- Frontier Molecular Orbital (FMO) theory : Calculate HOMO/LUMO energies (Gaussian 09) to predict nucleophilic/electrophilic sites, particularly at the triazole and carboxylic acid groups .
- Molecular docking : Align with receptor-binding hypotheses (e.g., hydrogen bonding via the carboxylic acid with kinase active sites) .
- Retrosynthetic analysis : Apply Corey’s principles to deconstruct the molecule into feasible synthons (e.g., tert-butylcarbamoyl as a protective group) .
Basic: What analytical techniques are critical for characterizing the tert-butylcarbamoyl group?
Answer:
- ¹H NMR : Identify the tert-butyl protons as a singlet at ~1.3 ppm (integration for 9H).
- IR spectroscopy : Detect the carbamoyl C=O stretch at ~1680–1700 cm⁻¹ .
- X-ray crystallography : Resolve the spatial orientation of the tert-butyl group relative to the tetrahydroisoquinoline ring .
Advanced: How can researchers optimize reaction yields for large-scale synthesis?
Answer:
- Process control : Implement Design of Experiments (DoE) to optimize variables (e.g., temperature, catalyst loading). For CuAAC, 0.5–1 mol% Cu(I)Br in DMF at 60°C typically maximizes yield .
- Separation technologies : Use centrifugal partition chromatography (CPC) to isolate the product from byproducts (e.g., unreacted azides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
